N,N-Diethyl-P-methylphosphonamidic chloride
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Overview
Description
N,N-Diethyl-P-methylphosphonamidic chloride is a chemical compound with the molecular formula C5H13ClNOP It is characterized by the presence of a phosphonamidic chloride group, which is a functional group containing phosphorus, nitrogen, and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-P-methylphosphonamidic chloride typically involves the reaction of diethylamine with methylphosphonous dichloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
(C2H5)2NH+CH3PCl2→(C2H5)2N-P(Cl)CH3+HCl
This reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of the reactants and products. The reaction temperature is maintained at a low to moderate range to control the rate of reaction and minimize side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, such as distillation or crystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-P-methylphosphonamidic chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the phosphonamidic chloride group can be substituted by other nucleophiles, such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form phosphonamidic oxides or other higher oxidation state derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of phosphonamidic hydrides or other reduced species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the generated hydrochloric acid.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or peracids, are used to oxidize the compound.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed for reduction reactions.
Major Products Formed
Substitution Reactions: The major products are substituted phosphonamidic derivatives, such as N,N-diethyl-P-methylphosphonamidates.
Oxidation Reactions: The major products are phosphonamidic oxides or other oxidized species.
Reduction Reactions: The major products are phosphonamidic hydrides or other reduced species.
Scientific Research Applications
N,N-Diethyl-P-methylphosphonamidic chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds. It serves as a building block for the preparation of phosphonamidic esters, phosphonamidic acids, and other derivatives.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Industry: this compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N,N-Diethyl-P-methylphosphonamidic chloride involves its interaction with nucleophiles and electrophiles. The phosphonamidic chloride group is highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylmethylphosphonamidic chloride: Similar in structure but with isopropyl groups instead of ethyl groups.
Di-tert-butyl N,N-diethylphosphoramidite: Contains tert-butyl groups instead of a methyl group.
Diethylphosphoramidous dichloride: Contains two chlorine atoms instead of one.
Uniqueness
N,N-Diethyl-P-methylphosphonamidic chloride is unique due to its specific combination of ethyl and methyl groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
27930-69-4 |
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Molecular Formula |
C5H13ClNOP |
Molecular Weight |
169.59 g/mol |
IUPAC Name |
N-[chloro(methyl)phosphoryl]-N-ethylethanamine |
InChI |
InChI=1S/C5H13ClNOP/c1-4-7(5-2)9(3,6)8/h4-5H2,1-3H3 |
InChI Key |
JHSZTMWWNBQVOT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=O)(C)Cl |
Origin of Product |
United States |
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